molecular formula C8H10BrN3O B6205424 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide CAS No. 1871054-88-4

6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B6205424
CAS No.: 1871054-88-4
M. Wt: 244.1
InChI Key:
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Description

6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by amination and carboxamidation. One common synthetic route starts with 5-bromo-2-methylpyridine, which undergoes a series of reactions including N,N-dimethylation and subsequent conversion to the carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds .

Scientific Research Applications

6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridine-3-carboxamide
  • 6-amino-2-methylpyridine-3-carboxamide
  • 5-bromo-N,N-dimethylpyridine-3-carboxamide

Uniqueness

6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide is unique due to the presence of both amino and bromo substituents on the pyridine ring, which allows for diverse chemical modifications and applications. Its combination of functional groups provides a versatile platform for the synthesis of complex molecules and materials .

Properties

CAS No.

1871054-88-4

Molecular Formula

C8H10BrN3O

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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